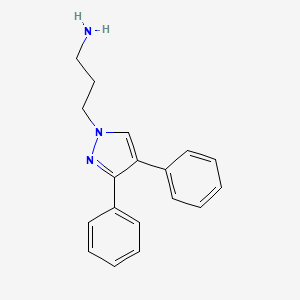

3,4-Diphenyl-1H-pyrazole-1-propanamine

Descripción general

Descripción

3,4-Diphenyl-1H-pyrazole-1-propanamine is a chemical compound that has garnered attention in the field of medicinal chemistry. It is known for its potential antidepressant properties, which have been explored in various scientific studies. The compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl groups and a propanamine side chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenyl-1H-pyrazole-1-propanamine typically involves a multi-step process. One common method includes the Michael addition of acrylonitrile to diphenylpyrazole, followed by reductive alkylation of the resultant diphenylpyrazolepropionitriles . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure efficient and cost-effective production.

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Diphenyl-1H-pyrazole-1-propanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antidepressant Activity

Research indicates that 3,4-Diphenyl-1H-pyrazole-1-propanamine exhibits significant antidepressant properties. In comparative studies, it demonstrated equipotency with imipramine in standard antidepressant assays in animal models. Notably, it showed reduced side effects, particularly a lack of anticholinergic action and no antagonism of antihypertensive effects, making it a promising candidate for further development as an antidepressant with a better safety profile .

2. Antiarrhythmic Properties

The compound has been investigated for its antiarrhythmic potential. Patents highlight its use in treating cardiac arrhythmias in mammals, suggesting that this compound can effectively delay the onset of arrhythmias such as premature ventricular contractions and ventricular tachycardia . This positions the compound as a valuable agent in cardiovascular therapeutics.

3. Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives, including this compound. It has been shown to exhibit potent anticancer activity against various cancer cell lines, indicating its potential as a lead compound for developing new anticancer agents .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

- Michael Addition : The initial step often includes the Michael addition of acrylonitrile to diphenylpyrazole.

- Reductive Alkylation : This is followed by reductive alkylation of the resultant diphenylpyrazolepropionitriles to yield the final product .

These methodologies not only provide efficient routes to synthesize the compound but also allow for modifications to enhance its biological activity.

Biological Activities

1. Neuroprotective Effects

Beyond its antidepressant properties, there are indications that this compound may offer neuroprotective effects. The compound's ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases .

2. Anti-inflammatory Properties

The pyrazole framework is known for its anti-inflammatory effects. Compounds derived from this structure have been reported to exhibit significant anti-inflammatory activity, which could be leveraged in developing new treatments for inflammatory diseases .

Table: Summary of Key Studies on this compound

Mecanismo De Acción

The mechanism of action of 3,4-Diphenyl-1H-pyrazole-1-propanamine as an antidepressant involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the levels of serotonin and norepinephrine, which are critical for mood regulation. The compound does not exhibit significant anticholinergic action and does not antagonize the antihypertensive effects of clonidine and guanethidine .

Comparación Con Compuestos Similares

N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine: This compound has been identified as a potential antidepressant with reduced side effects.

N,N-dimethyl-4,5-diphenyl-1H-pyrazole-1-propanamine: This isomer was found to be inactive in primary antidepressant screens.

Uniqueness: 3,4-Diphenyl-1H-pyrazole-1-propanamine stands out due to its specific structural configuration, which contributes to its unique pharmacological profile. Its ability to act as an antidepressant without significant anticholinergic effects makes it a compound of interest for further research and development.

Actividad Biológica

3,4-Diphenyl-1H-pyrazole-1-propanamine is a compound that has garnered attention in pharmacological research, particularly for its potential antidepressant and anticancer activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound is synthesized through a series of chemical reactions involving the Michael addition of acrylonitrile to diphenylpyrazole, followed by reductive alkylation to yield the final product. This compound is characterized by its unique pyrazole structure, which contributes to its biological properties.

Antidepressant Activity

Research has demonstrated that this compound exhibits significant antidepressant effects. A study indicated that N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine is equipotent with imipramine in standard antidepressant assays while showing reduced side effects compared to traditional tricyclic antidepressants. This compound selectively inhibits norepinephrine uptake significantly more than serotonin or dopamine uptake, suggesting a unique mechanism of action that could minimize common side effects associated with antidepressants .

Table 1: Antidepressant Activity Comparison

| Compound | Potency (vs. Imipramine) | Side Effects |

|---|---|---|

| N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine | Equipotent | Reduced |

| Traditional Tricyclic Antidepressants | Varies | Common |

Anticancer Activity

In addition to its antidepressant properties, this compound has shown promising anticancer activity. In vitro studies evaluated its antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). The compound exhibited significant growth inhibition with IC50 values comparable to established anticancer agents like Tamoxifen .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| MCF-7 | 5.45 | Tamoxifen | 12.80 |

| MDA-MB-231 | 9.47 | Tamoxifen | 16.25 |

| HeLa | Mild | - | - |

The structure-activity relationship (SAR) analysis revealed that substituents on the phenyl rings significantly influence the biological activity of the compound. Compounds with halogen or methoxy groups at specific positions exhibited enhanced antiproliferative activity compared to those with methyl or other substituents .

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound to various biological targets. Notably, it showed a high binding affinity for the COVID-19 main protease (Mpro), indicating potential as an antiviral agent . The docking results suggest that this compound may inhibit viral replication by targeting critical enzymes involved in the virus's life cycle.

Case Studies and Clinical Implications

Several case studies have highlighted the potential clinical applications of this compound:

- Antidepressant Efficacy : In animal models, the compound demonstrated robust antidepressant-like effects without significant anticholinergic actions or interference with antihypertensive medications .

- Anticancer Potential : Clinical relevance is underscored by its ability to induce apoptosis in cancer cells and inhibit cell cycle progression, making it a candidate for further development in oncology .

Propiedades

IUPAC Name |

3-(3,4-diphenylpyrazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3/c19-12-7-13-21-14-17(15-8-3-1-4-9-15)18(20-21)16-10-5-2-6-11-16/h1-6,8-11,14H,7,12-13,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIVXFCMSOGNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2C3=CC=CC=C3)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241503 | |

| Record name | 3,4-Diphenyl-1H-pyrazole-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94483-87-1 | |

| Record name | 3,4-Diphenyl-1H-pyrazole-1-propanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094483871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Diphenyl-1H-pyrazole-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.